molecular formula C21H18FN5O2 B2654789 2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide CAS No. 895022-42-1

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide

Cat. No. B2654789
CAS RN: 895022-42-1
M. Wt: 391.406
InChI Key: WWPZVXIQYHSAFC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have received attention due to their biological and pharmacological activities . They have been reported to have potential as antiviral, antimicrobial, antitumor agents, and more .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazolo[3,4-d]pyrimidines have been synthesized using various methods . For instance, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

TSPO Ligand Synthesis and Evaluation

Novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, have been synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to established ligands. Two derivatives were radiolabeled with fluorine-18, and their biodistribution was investigated through in vitro autoradiography and positron emission tomography (PET) imaging on rodent models of neuroinflammation. This demonstrated their potential as in vivo PET-radiotracers, particularly in brain uptake and local accumulation in neuroinflammatory lesions (Damont et al., 2015).

Neuroinflammation Imaging

Another significant application includes the development of isotopically tritium-labelled versions of closely related fluorinated ligands of TSPO for high-resolution in vitro and ex vivo microscopic autoradiography studies. These labelled compounds allow for the detailed examination of microglia activation and neuroinflammatory processes, providing valuable insights into the mechanisms of neurodegeneration and potential therapeutic targets (Damont et al., 2015).

Alzheimer's Disease and Healthy Controls Imaging

Fluorine-18 labelled analogs have been used in initial studies to quantify binding in the human brain, both in healthy subjects and Alzheimer's disease (AD) patients. These studies aimed to develop a plasma input tracer kinetic model for quantification of binding and to assess whether there is a disease-related signal. Although the data suggested that these compounds might not distinguish individual AD patients from healthy subjects, further studies are necessary to fully understand their potential applications (Golla et al., 2015).

Antitumor Activity

A new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, related to the core structure of the discussed compound, showed antitumor activity against human breast adenocarcinoma cell lines. This indicates potential applications in cancer research and treatment, highlighting the importance of further exploration of these compounds' mechanisms of action and therapeutic efficacy (El-Morsy et al., 2017).

properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-5-3-8-18(14(13)2)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-16-7-4-6-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPZVXIQYHSAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide

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